molecular formula C12H11NO2 B1450251 2-(4-Methylbenzoyl)furan-3-amine CAS No. 1803592-49-5

2-(4-Methylbenzoyl)furan-3-amine

Cat. No.: B1450251
CAS No.: 1803592-49-5
M. Wt: 201.22 g/mol
InChI Key: LQXWDMIHWKXWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylbenzoyl)furan-3-amine is a chemical compound that belongs to the class of furan amines. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by a furan ring substituted with a 4-methylbenzoyl group and an amine group at the 3-position.

Scientific Research Applications

2-(4-Methylbenzoyl)furan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with unique properties, such as polymers and resins.

Future Directions

The use of low-cost and readily available furan-based oxygenates for the synthesis of high-value-added chemicals, especially various useful amines, has become a research hotspot in biorefinery in the last decade . This suggests that “2-(4-Methylbenzoyl)furan-3-amine” and similar compounds may have potential applications in this area.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Methylbenzoyl)furan-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes involved in cellular metabolism and other vital processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular metabolism and function, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed in studies, where a specific dosage level marks the transition from beneficial to harmful effects. It is crucial to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its metabolism by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways, thereby influencing the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its overall activity and function, as its accumulation in specific tissues or organelles can enhance or inhibit its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of the compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylbenzoyl)furan-3-amine typically involves the reaction of 4-methylbenzoyl chloride with furan-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up for large-scale production. The use of automated reactors and in-line purification systems can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylbenzoyl)furan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan-3-imine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Furan-3-imine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted furan-3-amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzoyl)furan-2-amine: Similar structure but with the amine group at the 2-position.

    2-(4-Methylbenzoyl)thiophene-3-amine: Similar structure but with a thiophene ring instead of a furan ring.

    2-(4-Methylbenzoyl)pyrrole-3-amine: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

2-(4-Methylbenzoyl)furan-3-amine is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-aminofuran-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11(14)12-10(13)6-7-15-12/h2-7H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXWDMIHWKXWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylbenzoyl)furan-3-amine
Reactant of Route 2
2-(4-Methylbenzoyl)furan-3-amine
Reactant of Route 3
2-(4-Methylbenzoyl)furan-3-amine
Reactant of Route 4
2-(4-Methylbenzoyl)furan-3-amine
Reactant of Route 5
2-(4-Methylbenzoyl)furan-3-amine
Reactant of Route 6
2-(4-Methylbenzoyl)furan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.